Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC16490503
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7F3N2O2 |
---|---|
Molecular Weight | 220.15 g/mol |
IUPAC Name | ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3 |
Standard InChI Key | ZHCPAONKTWUDKB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC=NC=C1C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Trifluoromethyl (-CF₃) at position 5: Enhances metabolic stability and lipophilicity, common in drug design .
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Ethyl ester (-COOEt) at position 4: Provides a handle for further functionalization via hydrolysis or transesterification .
The SMILES notation (O=C(C1=NC=NC=C1C(F)(F)F)OCC
) confirms the connectivity, while the molecular formula C₈H₇F₃N₂O₂ yields a molecular weight of 220.15 g/mol .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₇F₃N₂O₂ |
Molecular Weight | 220.15 g/mol |
CAS Number | 1806545-85-6 |
SMILES | O=C(C1=NC=NC=C1C(F)(F)F)OCC |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility (Water) | Low (estimated <1 mg/mL) |
Synthesis and Manufacturing
Industrial-Scale Production
Large-scale manufacturing likely employs continuous flow reactors to optimize yield and purity. Key challenges include:
-
Managing exothermic reactions due to the -CF₃ group’s reactivity.
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Minimizing byproducts like regioisomers or dehalogenated compounds .
Applications in Medicinal Chemistry
Role as a Building Block
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a precursor to biologically active molecules. For instance:
-
AP-1/NF-κB Inhibitors: Analogues with modified amino groups at position 2 exhibit potent inhibition of transcriptional activators implicated in inflammation and cancer . In one study, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed IC₅₀ values <1 µM in Jurkat T-cells .
-
Antiviral Agents: Pyrimidine derivatives with -CF₃ substituents demonstrate activity against RNA viruses by interfering with viral polymerase.
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: The -CF₃ group at position 5 enhances binding affinity to hydrophobic enzyme pockets .
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Ester Flexibility: The ethyl ester balances solubility and metabolic stability, allowing prodrug strategies .
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
Key trends:
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Positional Effects: Moving the -CF₃ group from C4 to C5 alters electronic distribution, affecting target selectivity .
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Substituent Reactivity: Chloro groups (C2) enable cross-coupling reactions, whereas hydroxy groups (C2) facilitate hydrogen bonding .
Future Directions
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Exploration of Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral drug development.
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In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity profiles of lead compounds derived from this scaffold .
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Computational Modeling: QSAR studies to optimize substituent patterns for enhanced bioactivity.
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